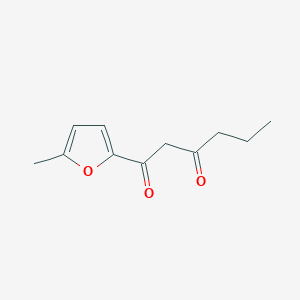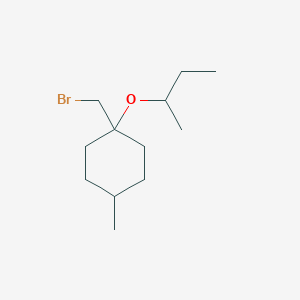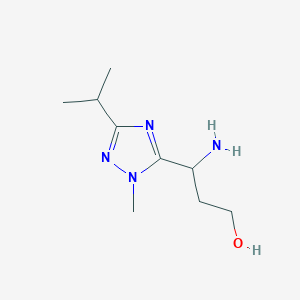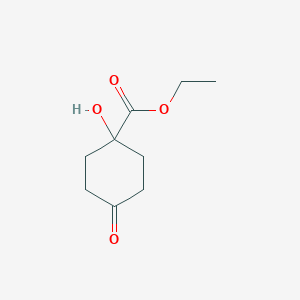![molecular formula C7H6BrCl2N3O2 B13474434 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride CAS No. 2913243-56-6](/img/structure/B13474434.png)
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the imidazo[1,2-b]pyridazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride typically involves the bromination of imidazo[1,2-b]pyridazine derivatives followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF). The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Applications De Recherche Scientifique
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
- 6-Bromoimidazo[1,2-b]pyridazine
Uniqueness
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
2913243-56-6 |
|---|---|
Formule moléculaire |
C7H6BrCl2N3O2 |
Poids moléculaire |
314.95 g/mol |
Nom IUPAC |
6-bromoimidazo[1,2-b]pyridazine-8-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H4BrN3O2.2ClH/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5;;/h1-3H,(H,12,13);2*1H |
Clé InChI |
ZPAGWOANOGOVKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=N1)C(=CC(=N2)Br)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13474351.png)
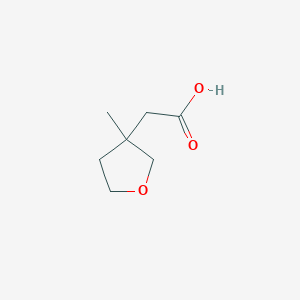
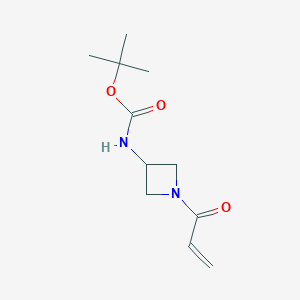

![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)

